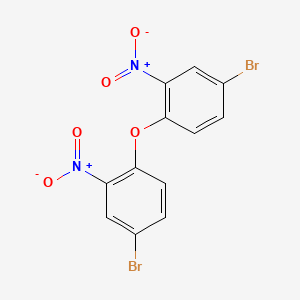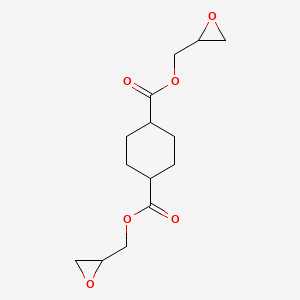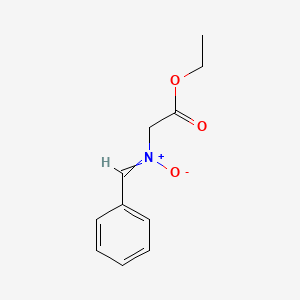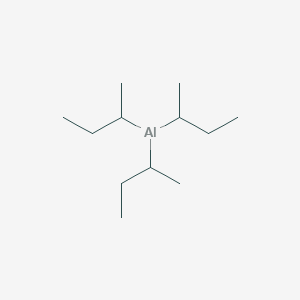![molecular formula C14H26O2 B14724805 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane CAS No. 6471-99-4](/img/structure/B14724805.png)
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane is a spiroacetal compound characterized by its unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. This compound, with its distinct chemical structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran derivatives with suitable alkylating agents. For instance, tetrahydropyran-4-carbonitrile can be treated with 1-bromo-2-fluoroethane to yield the desired spiroacetal compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The spiroacetal structure allows for substitution reactions, particularly at the alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiroacetal chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism of action of 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
8,8-Dimethyl-6,10-dioxaspiro[4.5]decane: Known for its use in fragrance mixtures.
1,6-Dioxaspiro[4.5]decane: Found in various natural products with significant biological activity.
Uniqueness
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane stands out due to its specific alkyl substitutions, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
6471-99-4 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
8-butyl-8-ethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H26O2/c1-3-5-8-13(4-2)11-15-14(16-12-13)9-6-7-10-14/h3-12H2,1-2H3 |
Clé InChI |
WSJHOERVAVQUCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(COC2(CCCC2)OC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)
![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)


